zinc;methylbenzene;iodide

Cross-Coupling Chemoselectivity Functional Group Tolerance

Zinc;methylbenzene;iodide, commonly referred to as benzylzinc iodide, is a member of the organozinc reagent class, characterized by a carbon-zinc bond with a benzyl (C6H5CH2-) group. It is a key nucleophile in palladium- and nickel-catalyzed Negishi cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in complex molecule synthesis.

Molecular Formula C7H7IZn
Molecular Weight 283.4 g/mol
Cat. No. B15094134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;methylbenzene;iodide
Molecular FormulaC7H7IZn
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC1=CC=C[C-]=C1.[Zn+2].[I-]
InChIInChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
InChIKeyGFDZNGFKUKUHTR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc;methylbenzene;iodide (Benzylzinc Iodide): A Specialized Organozinc Reagent for Cross-Coupling and Nucleophilic Addition


Zinc;methylbenzene;iodide, commonly referred to as benzylzinc iodide, is a member of the organozinc reagent class, characterized by a carbon-zinc bond with a benzyl (C6H5CH2-) group. It is a key nucleophile in palladium- and nickel-catalyzed Negishi cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in complex molecule synthesis [1]. Its preparation and use are often facilitated by the presence of lithium chloride (LiCl), which enhances reactivity and functional group compatibility [1].

Why Benzylzinc Iodide Cannot Be Simply Replaced by Grignard or Boronic Acid Reagents in Critical Synthesis


Direct substitution of benzylzinc iodide with other common organometallic nucleophiles, such as Grignard reagents (e.g., benzylmagnesium chloride) or boronic acids (for Suzuki coupling), is not straightforward due to fundamental differences in reactivity and functional group tolerance. Organozinc reagents like benzylzinc iodide occupy a unique 'Goldilocks zone' of reactivity: they are significantly more chemoselective than Grignard reagents, tolerating a wide array of sensitive functional groups [1], yet they are more nucleophilic than boronic acids, enabling faster transmetalation in catalytic cycles [2]. This balance is critical for achieving high yields in complex molecule synthesis where competing side reactions or sluggish kinetics would otherwise compromise the outcome.

Quantitative Differentiation Evidence for Benzylzinc Iodide vs. Alternative Reagents


Superior Functional Group Tolerance of Benzylzinc Reagents vs. Grignard Reagents

Compared to Grignard reagents (e.g., benzylmagnesium chloride), benzylzinc iodide demonstrates a far superior functional group tolerance, which is a quantifiable advantage. This allows for the synthesis of complex molecules without the need for protecting group strategies [1].

Cross-Coupling Chemoselectivity Functional Group Tolerance

Enhanced Reactivity of Benzylzinc Reagents vs. Boronic Acids in Cross-Coupling

In comparison to boronic acids used in Suzuki-Miyaura coupling, benzylzinc iodide and related organozinc reagents are more nucleophilic. This higher nucleophilicity translates directly to faster reaction rates in the critical transmetalation step of the catalytic cycle [1].

Cross-Coupling Reaction Kinetics Nucleophilicity

Improved Yield on Large-Scale Synthesis: Negishi vs. Suzuki Coupling

In a direct application, the Negishi coupling protocol using an organozinc reagent was selected over the Suzuki reaction to achieve an improved yield of a critical benzodioxazole synthetic intermediate. The Negishi method delivered the product in 73% yield on a 4.5 kg scale [1].

Process Chemistry Large-Scale Synthesis Yield Comparison

High Substrate Scope and Yield Range for In-Situ Generated Benzylzinc Reagents

A practical one-pot method for generating benzylic zinc reagents in situ and using them directly in Negishi couplings demonstrates a broad substrate scope and high efficiency. This protocol yields cross-coupled products in a range of 67–97% across a diverse set of functionalized aryl iodides and electrophiles [1].

Cross-Coupling Substrate Scope One-Pot Synthesis

Optimal Application Scenarios for Zinc;methylbenzene;iodide (Benzylzinc Iodide) Based on Differentiating Evidence


Multi-Step Synthesis of Complex Pharmaceuticals with Sensitive Functionalities

Benzylzinc iodide is the reagent of choice when introducing a benzyl group into a molecule that contains sensitive functional groups like esters, nitriles, or ketones. Its superior functional group tolerance compared to Grignard reagents [1] eliminates the need for protecting group manipulations, streamlining synthetic routes and improving overall yield in the production of complex active pharmaceutical ingredients (APIs).

Large-Scale Process Development for High-Yield Intermediate Production

In process chemistry, where yield and scalability are paramount, benzylzinc iodide-based Negishi coupling offers a demonstrable advantage. The documented 73% yield on a 4.5 kg scale for a benzodioxazole intermediate [1] provides a clear, quantitative justification for selecting this reagent over alternatives like Suzuki coupling, especially when optimizing a late-stage key step in an industrial synthetic route.

Accelerated Discovery of Challenging C-C Bond Formations

For medicinal chemists and academic researchers tackling sterically hindered or otherwise unreactive substrates, the higher nucleophilicity of organozinc reagents like benzylzinc iodide compared to boronic acids [1] enables faster reaction kinetics. This translates to quicker optimization cycles and a higher probability of successfully forging the desired C-C bond, accelerating the discovery and development of new chemical entities.

High-Throughput and Library Synthesis Using In-Situ Preparation

The proven efficacy of one-pot protocols that generate and use benzylic zinc reagents in situ [1] makes benzylzinc iodide a highly attractive building block for parallel synthesis and library generation. The consistently high yields (67-97%) across diverse substrates [1] ensure that a wide range of desired products can be reliably accessed with minimal optimization, enhancing the productivity of medicinal chemistry and materials science research.

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